N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

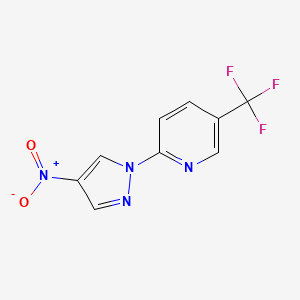

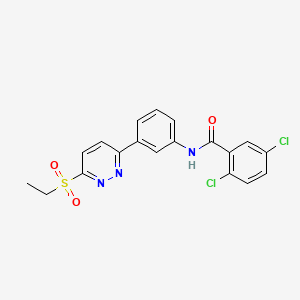

N’-tert-butyl-2-phenoxy-N’-(2-phenoxyacetyl)acetohydrazide is a chemical compound with the CAS Number: 370862-94-5 . It has a molecular weight of 356.42 and its IUPAC name is N-(tert-butyl)-2-phenoxy-N’-(phenoxyacetyl)acetohydrazide . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N’-tert-butyl-2-phenoxy-N’-(2-phenoxyacetyl)acetohydrazide is 1S/C20H24N2O4/c1-20(2,3)22(19(24)15-26-17-12-8-5-9-13-17)21-18(23)14-25-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,23) . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Characteristics

N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide and its derivatives have been studied for their structural peculiarities determined through X-ray analysis and IR spectroscopy. These studies have revealed important IR spectral criteria for the conformational analysis of acethylhydrazones, establishing that in condensed phase, these compounds exist as specific conformers influenced by a system of inter- and intramolecular hydrogen bonds. The energy of these hydrogen bonds has been estimated, providing valuable insights for further chemical applications and synthesis processes (Podyachev et al., 2007).

Nucleoside Base Protection in Oligonucleotide Synthesis

The tert-butylphenoxyacetyl group has been utilized for N-protection of nucleoside bases during oligonucleotide synthesis. This approach facilitates the removal of the protecting group under mild conditions, reducing depurination of deoxyadenosine residues and minimizing premature desilylation, which results in chain degradation during the post-synthesis workup of synthetic RNA. This application underscores the compound's role in enhancing the efficiency and reliability of oligonucleotide synthesis processes (Sinha et al., 1993).

Chemoselective Acetylation

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been achieved using variants of tert-butylphenoxyacetyl as catalysts. This process highlights the compound's application in facilitating kinetically controlled synthesis reactions, which are crucial for the development of pharmaceutical compounds (Magadum & Yadav, 2018).

Synthesis of Substituted Furans

The compound has been involved in the synthesis of substituted furans, demonstrating its utility in creating complex organic molecules. This synthesis process, involving the alkylation of tert-butyl acetoacetate followed by treatment with trifluoroacetic acid, showcases the compound's application in the production of organic compounds with potential pharmaceutical and material science applications (Stauffer & Neier, 2000).

Antioxidant Activity of Derivatives

Studies on the synthesis of new derivatives bearing 2,6-di-tert-butylphenol moieties have been conducted, focusing on their antioxidant activity. These derivatives have shown significant free-radical scavenging ability, illustrating the potential of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide derivatives in the development of antioxidant agents. This research underscores the compound's relevance in creating molecules with beneficial health effects (Shakir et al., 2014).

Safety and Hazards

The safety information available indicates that N’-tert-butyl-2-phenoxy-N’-(2-phenoxyacetyl)acetohydrazide has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-20(2,3)22(19(24)15-26-17-12-8-5-9-13-17)21-18(23)14-25-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCFCXWKSYGIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)COC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988355.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2988359.png)

![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)